molecular formula C9H6Cl2F3NO2 B6323304 2,6-Dichloro-4-(trifluoromethoxy)acetanilide CAS No. 2088942-36-1

2,6-Dichloro-4-(trifluoromethoxy)acetanilide

Cat. No.: B6323304
CAS No.: 2088942-36-1
M. Wt: 288.05 g/mol
InChI Key: CTXGOUNTLYPMLH-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethoxy)acetanilide is an organic compound known for its unique chemical structure and properties It is a derivative of acetanilide, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(trifluoromethoxy)acetanilide typically involves the acylation of 2,6-dichloro-4-(trifluoromethoxy)aniline. The process begins with the preparation of 2,6-dichloro-4-(trifluoromethoxy)aniline, which is then reacted with acetic anhydride under controlled conditions to yield the desired acetanilide derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-(trifluoromethoxy)acetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,6-Dichloro-4-(trifluoromethoxy)acetanilide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique chemical properties.

    Agriculture: It is explored for use in the development of agrochemicals.

    Material Science:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(trifluoromethoxy)acetanilide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

  • 2,6-Dichloro-4-(trifluoromethoxy)aniline
  • 2,6-Dichloro-4-(trifluoromethoxy)phenol
  • 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid

Comparison: 2,6-Dichloro-4-(trifluoromethoxy)acetanilide is unique due to the presence of both chlorine and trifluoromethoxy groups, which impart distinct chemical properties.

Properties

IUPAC Name

N-[2,6-dichloro-4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F3NO2/c1-4(16)15-8-6(10)2-5(3-7(8)11)17-9(12,13)14/h2-3H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXGOUNTLYPMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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